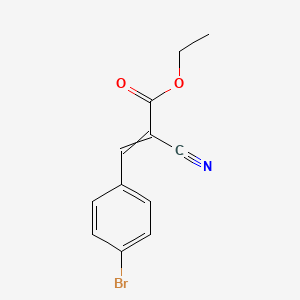

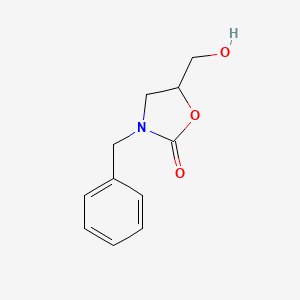

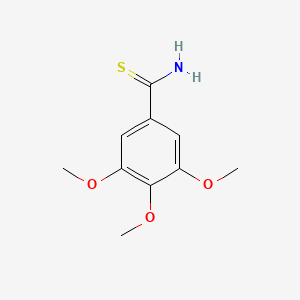

![molecular formula C10H12N2O4 B8788884 (1R,9S,10R)-10-(hydroxymethyl)-4-methyl-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one](/img/structure/B8788884.png)

(1R,9S,10R)-10-(hydroxymethyl)-4-methyl-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,3’-Anhydrothymidine can be synthesized from thymidine through a one-step procedure involving the heating of thymidine with an excess of diphenyl sulphite in dimethylacetamide solution . This reaction yields 2,3’-Anhydrothymidine in approximately 65% yield . Another method involves a tandem Mitsunobu reaction, which transforms thymidine into its 2,3’-anhydro derivative in about 80% yield .

Industrial Production Methods: While specific industrial production methods for 2,3’-Anhydrothymidine are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of diphenyl sulphite and dimethylacetamide, as well as the Mitsunobu reaction, are feasible for large-scale synthesis with appropriate adjustments to reaction conditions and purification processes.

Análisis De Reacciones Químicas

Types of Reactions: 2,3’-Anhydrothymidine undergoes various chemical reactions, including nucleophilic substitution and azidation .

Common Reagents and Conditions:

Nucleophilic Substitution: This reaction involves the use of nucleophiles such as lithium azide, which reacts with 2,3’-Anhydrothymidine to form 3’-azido-3’-deoxythymidine.

Major Products:

3’-Azido-3’-deoxythymidine (AZT): Formed from the reaction with lithium azide.

3’-S-acetyl-3’-thio-2’-deoxynucleosides: Produced by contacting 2,3’-Anhydrothymidine with thioacetic acid.

Aplicaciones Científicas De Investigación

2,3’-Anhydrothymidine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .

Chemistry:

Biology:

Medicine:

- Investigated for its potential antiviral and anticancer properties .

- Used in the synthesis of 3’-azido-3’-deoxythymidine (AZT), an important antiretroviral drug .

Industry:

Mecanismo De Acción

The mechanism of action of 2,3’-Anhydrothymidine involves its conversion into active metabolites that interact with molecular targets within cells . For example, the reaction of 5’-O-benzoyl-2,3’-anhydrothymidine with nucleophiles follows a second-order kinetic equation, where the nucleophile attacks the C3’ atom, leading to the loosening of the C3’-O2 anhydro bond . This reaction mechanism is crucial for the formation of active compounds such as AZT, which inhibits viral replication by targeting reverse transcriptase .

Comparación Con Compuestos Similares

2,3’-Anhydrothymidine is unique among nucleoside analogs due to its specific chemical structure and reactivity . Similar compounds include:

3’-O-aminothymidine: Used as an anti-HIV agent and in the synthesis of antisense oligonucleotides.

2’-Deoxy-3’,2-anhydro-5-methyluridine: Another nucleoside analog with anticancer properties.

These compounds share structural similarities but differ in their specific applications and mechanisms of action. 2,3’-Anhydrothymidine’s ability to form 3’-azido-3’-deoxythymidine (AZT) highlights its unique role in antiviral therapy .

Propiedades

Fórmula molecular |

C10H12N2O4 |

|---|---|

Peso molecular |

224.21 g/mol |

Nombre IUPAC |

(1R,9S,10R)-10-(hydroxymethyl)-4-methyl-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one |

InChI |

InChI=1S/C10H12N2O4/c1-5-3-12-8-2-6(7(4-13)15-8)16-10(12)11-9(5)14/h3,6-8,13H,2,4H2,1H3/t6-,7+,8+/m0/s1 |

Clave InChI |

JCSNHEYOIASGKU-XLPZGREQSA-N |

SMILES isomérico |

CC1=CN2[C@H]3C[C@@H]([C@H](O3)CO)OC2=NC1=O |

SMILES canónico |

CC1=CN2C3CC(C(O3)CO)OC2=NC1=O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-4H-thiazolo[5,4-d]pyrimidine-5,7-dione](/img/structure/B8788801.png)

acetate](/img/structure/B8788817.png)

![[2-(1,2,4-triazol-4-yl)phenyl]methanamine](/img/structure/B8788895.png)